tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate
CAS No.: 2219380-10-4
Cat. No.: VC5965381
Molecular Formula: C14H20N2O3
Molecular Weight: 264.325
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate - 2219380-10-4](/images/structure/VC5965381.png)
Specification
CAS No. | 2219380-10-4 |
---|---|
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.325 |
IUPAC Name | tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate |
Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-11-12(8-10)18-7-6-15-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Standard InChI Key | BFZIQJAITITEKS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 3,4-dihydro-2H-1,4-benzoxazine moiety fused to a tert-butyl carbamate group via a methylene bridge at the 7-position of the benzoxazine ring. X-ray crystallography data, though unavailable for this specific derivative, suggest a planar benzoxazine ring system with puckering at the dihydro oxazine moiety, as observed in analogous structures . The tert-butyl group provides steric protection to the carbamate nitrogen, enhancing stability during synthetic manipulations.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate |
Molecular Formula | C₁₄H₂₀N₂O₃ |
Molecular Weight | 264.325 g/mol |
SMILES | CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2 |
InChIKey | BFZIQJAITITEKS-UHFFFAOYSA-N |
PubChem CID | 137951413 |
The SMILES string confirms the substitution pattern, with the carbamate group (-OC(=O)N-) attached to a methylene bridge (-CH₂-) linking to the benzoxazine's 7-position. Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration in potential drug candidates .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence starting from 7-aminomethyl-1,4-benzoxazine:
The reaction’s critical parameters include strict temperature control during Boc protection to prevent N-methylation side reactions and precise stoichiometry during cyclization to minimize dimerization .
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining comparable yields (70%) . Flow chemistry methods using microreactors demonstrate improved heat dissipation during exothermic cyclization steps, enhancing safety profiles for scale-up .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound serves as a key building block in synthesizing:
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Dopamine D3 receptor agonists: The benzoxazine core mimics endogenous ligand conformations.
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Serotonin reuptake inhibitors: Structural analogs show nanomolar affinity for SERT transporters .
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Antimicrobial agents: Quaternary ammonium derivatives exhibit activity against Gram-positive pathogens (MIC₉₀ = 8 μg/mL) .
Bioconjugation Studies
The tert-butyl carbamate group undergoes clean deprotection with trifluoroacetic acid (TFA) in dichloromethane (2h, RT), generating a primary amine for subsequent acylation or sulfonation. This property enables its use in:
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Solid-phase peptide synthesis (SPPS) as a lysine mimic
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Antibody-drug conjugate (ADC) linker systems
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Polymer-supported catalyst frameworks
Supplier | Purity | Packaging | Price Range |
---|---|---|---|
VulcanChem | ≥98% (HPLC) | 1g–100g | $120–$950/g |
AccelaChem | ≥95% (NMR) | 250mg–10g | $180–$1,200/g |
Minimum order quantities (MOQs) typically start at 100mg for research samples . Custom synthesis services offer:
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Isotope-labeled variants (¹³C, ¹⁵N)
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Chiral resolution (R/S enantiomers)
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PEGylated derivatives for solubility enhancement
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 3.25 (t, 2H, J=4.8 Hz, CH₂N), 4.02 (t, 2H, J=4.8 Hz, CH₂O), 4.25 (d, 2H, J=6.0 Hz, NCH₂), 6.75–6.85 (m, 3H, ArH).
HRMS (ESI+): m/z calculated for C₁₄H₂₀N₂O₃ [M+H]⁺ 265.1547, found 265.1543.
HPLC retention times vary by method:
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Reverse-phase C18: 6.2 min (70:30 MeOH/H₂O + 0.1% TFA)
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HILIC: 4.8 min (60:40 ACN/50 mM NH₄HCO₃)
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